2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-10-7-14(11(2)19-10)16(18)17-8-13-3-4-15(20-13)12-5-6-21-9-12/h3-7,9H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDBEGNXMYKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide typically involves the formation of the furan and thiophene rings followed by their functionalization and coupling. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound by reducing double bonds or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the thiophene or furan rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs include:
Key Observations :
- Thiophene vs.
- Substituent Effects: The 2,5-dimethyl groups on the furan ring likely enhance metabolic stability compared to non-methylated analogs (e.g., 6k), as methyl groups reduce oxidative degradation .
- Antifungal Activity : The 1,3,4-oxadiazole derivatives LMM5 and LMM11 demonstrate that sulfamoyl and arylalkyl substituents are critical for antifungal activity against C. albicans via Trr1 inhibition . The target compound lacks a sulfamoyl group but retains a thiophene-furan hybrid, suggesting a different mechanism.
Pharmacological and Mechanistic Insights
- Antifungal Potential: While LMM5 and LMM11 inhibit C. albicans (MIC: 4–8 µg/mL), the target compound’s thiophene-furan system may target fungal cytochrome P450 enzymes, analogous to fluconazole derivatives .
- HDAC6 Inhibition : highlights benzo[b]thiophen-3-yl-containing oxadiazoles as HDAC6 inhibitors. The target compound’s thiophene moiety could similarly engage HDAC6’s zinc-binding domain, though this requires validation .
- Synthetic Feasibility : The Suzuki-Miyaura coupling method () used for 5-iodo-2'-deoxyuridine analogs could be adapted for synthesizing the target compound’s furan-thiophene backbone .
Physicochemical Properties
- Solubility: The carboxamide group improves aqueous solubility relative to non-polar sulfamoyl oxadiazoles like LMM5 and LMM11 .
Biological Activity
2,5-Dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific biological effects based on available research findings.
Chemical Structure and Properties
The compound features a furan ring, a thiophene ring, and an amide functional group, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 302.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Achieved through cyclization reactions.
- Thiophene Integration : Utilizes coupling reactions often involving palladium catalysts.
- Amidation : The final step involves the formation of the amide bond.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity
Studies have reported significant antimicrobial properties against both bacterial and fungal strains. The compound's effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays.
| Microorganism | MIC (µg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus | 3.90 | Effective against MRSA |
| Candida albicans | 7.80 | Moderate antifungal activity |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). Results indicate that certain derivatives exhibit selective cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| A549 | <10 | High cytotoxicity observed |
| HeLa | >100 | Low cytotoxicity |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets, modulating their activity and influencing various biochemical pathways related to inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound significantly inhibited the growth of MRSA strains, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
- Cancer Cell Studies : Research involving A549 cells showed that certain derivatives had preferential cytotoxic effects compared to non-tumor cells, indicating their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
